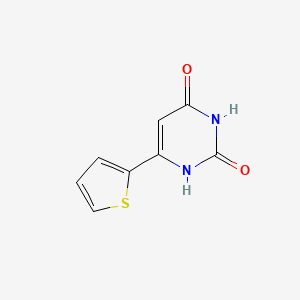

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 116137-75-8

Cat. No.: VC11978200

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116137-75-8 |

|---|---|

| Molecular Formula | C8H6N2O2S |

| Molecular Weight | 194.21 g/mol |

| IUPAC Name | 6-thiophen-2-yl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12) |

| Standard InChI Key | KTUATLIOJJVVNH-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC(=O)NC(=O)N2 |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=O)NC(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-thiophen-2-yl-1H-pyrimidine-2,4-dione, reflects its bicyclic structure: a pyrimidine ring (positions 2 and 4 occupied by ketone groups) fused with a thiophene moiety at position 6. The SMILES notation (C1=CSC(=C1)C2=CC(=O)NC(=O)N2) confirms the connectivity, with the thiophene’s sulfur atom contributing to the molecule’s electronic profile. X-ray crystallography data for this specific compound are unavailable, but analogous pyrimidine-diones exhibit planar configurations stabilized by intramolecular hydrogen bonding between N–H and carbonyl groups .

Solubility and Reactivity

Polar functional groups (ketones, NH groups) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The thiophene ring enhances lipophilicity compared to unsubstituted pyrimidine-diones, potentially improving membrane permeability in biological systems. Reactivity is anticipated at multiple sites:

-

Pyrimidine ring: Susceptible to electrophilic substitution at electron-rich positions.

-

Thiophene: Prone to oxidation at the sulfur atom or electrophilic substitution at the α-positions .

-

Ketone groups: May participate in condensation or nucleophilic addition reactions .

Synthesis and Structural Modification

Synthetic Routes

While no dedicated synthesis for 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has been published, analogous dihydrouracil derivatives are typically synthesized via:

-

Biginelli-like cyclocondensation: Reacting thiourea, thiophene-2-carboxaldehyde, and β-keto esters under acidic conditions .

-

Acid-catalyzed cyclization: As demonstrated by Pair et al., formic acid and methanesulfonic acid (MsOH) at reflux can cyclize precursors into dihydrouracil scaffolds, albeit with modest yields (~37%) .

A hypothetical route for 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione could involve:

-

Condensation of thiophene-2-carboxaldehyde with urea in acetic acid.

-

Cyclization under heated acidic conditions (e.g., HCl/EtOH reflux).

-

Purification via recrystallization or column chromatography .

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 6-position.

-

Side reactions: Over-oxidation of thiophene or decomposition under harsh acidic conditions .

-

Yield optimization: Current methods for analogs rarely exceed 40%, necessitating catalyst screening (e.g., phosphotungstic acid) .

Biological Activities and Mechanisms

Anticancer Activity

Thiophene-pyrimidine hybrids interfere with oncogenic signaling pathways. A study on thiopyrano[2,3-d]thiazole derivatives (structural analogs) reported IC₅₀ values of 15–31 µM against breast (MCF7), liver (HEPG2), and cervical (HeLa) cancer lines . Proposed mechanisms include:

-

Enzyme inhibition: Blocking epidermal growth factor receptor (EGFR) kinase activity.

-

Apoptosis induction: Upregulating pro-apoptotic proteins like Bax while suppressing Bcl-2 .

Table 1: Anticancer Activity of Structural Analogs

| Compound Class | Cell Line (IC₅₀, µM) | Mechanism | Reference |

|---|---|---|---|

| Thiopyrano[2,3-d]thiazole | MCF7 (25) | EGFR inhibition | |

| Dihydrouracil derivatives | HeLa (15) | Caspase-3 activation |

Enzyme Inhibition

The pyrimidine-dione scaffold chelates metal ions in enzyme active sites. For example, 6-aryl-dihydrouracils inhibit lipoxygenase (LOX) with IC₅₀ values <10 µM, suggesting anti-inflammatory applications .

Future Research Directions

-

Synthetic Optimization: Screen green solvents (e.g., PEG-400) and catalysts to improve yields beyond 50% .

-

In Vitro Profiling: Prioritize cytotoxicity assays against NCI-60 cancer cell lines and Gram-positive/Gram-negative bacteria.

-

Computational Studies: Molecular docking against EGFR (PDB ID: 1M17) to predict binding affinity.

-

Structure-Activity Relationships (SAR): Introduce substituents (e.g., halogens, methyl groups) at thiophene’s 4- or 5-positions to modulate bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume